molecular formula C15H21NO2 B2387148 Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 959063-61-7

Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B2387148
CAS No.: 959063-61-7
M. Wt: 247.338
InChI Key: ONRAUCIKLJIWGO-UHFFFAOYSA-N
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Description

Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS: 959063-61-7) is a synthetic tetrahydroquinoline derivative characterized by a fused bicyclic structure with three methyl substituents at positions 2, 2, and 4, and an ethyl carboxylate group at position 4. Its molecular formula is C₁₆H₂₁NO₂, with a molecular weight of 265.34 g/mol . The compound is synthesized via a microwave-assisted reaction involving ethyl 4-aminobenzoate, acetone, and p-toluenesulfonic acid (p-TsOH) in cyclohexane at 140°C for 1 hour, yielding a product with 95% purity .

Properties

IUPAC Name

ethyl 2,2,4-trimethyl-3,4-dihydro-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-5-18-14(17)11-6-7-13-12(8-11)10(2)9-15(3,4)16-13/h6-8,10,16H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRAUCIKLJIWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(CC2C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds.

Scientific Research Applications

Biochemical Analysis

Research indicates that TMQ can reduce levels of pro-inflammatory cytokines and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) mRNA. These effects contribute to its potential use in treating conditions characterized by oxidative stress and inflammation.

Potential Health Benefits

Due to its significant antioxidant properties, TMQ has garnered attention for its potential therapeutic applications in various health conditions:

  • Cancer Treatment : Preliminary studies suggest that TMQ may exhibit antiproliferative effects against certain cancer cell lines. Research involving tetrahydroquinoline derivatives has shown promising results in inhibiting the proliferation of human cancer cells such as HeLa (cervical cancer) and HT-29 (colorectal cancer) cells .
  • Cardiovascular Health : The ability of TMQ to mitigate oxidative stress suggests it may play a role in protecting cardiovascular health by preventing damage to blood vessels and reducing inflammation associated with heart disease.
  • Neuroprotection : Given the role of oxidative stress in neurodegenerative diseases, TMQ's antioxidant properties may offer protective effects against conditions like Alzheimer's disease and Parkinson's disease.

Synthesis Routes

TMQ can be synthesized through various chemical reactions involving starting materials such as 2,2,4-trimethyl-1,2-dihydroquinoline and ethyl chloroformate under basic conditions. The synthesis typically involves:

  • Reagents : Potassium carbonate as a base and dimethylformamide as a solvent.
  • Purification : Techniques such as recrystallization or column chromatography are employed to obtain pure TMQ.

Industrial Production

On an industrial scale, continuous flow reactors may be utilized to enhance the efficiency and consistency of TMQ production. Optimized reaction conditions and catalysts can further improve yield and purity.

Anticancer Activity

A study investigating the anticancer activity of various tetrahydroquinoline derivatives found that compounds similar to TMQ exhibited significant antiproliferative effects on multiple cancer cell lines. The most active compounds were further synthesized in their enantiopure forms for detailed evaluation .

Mechanism of Action

The mechanism of action of Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis . The compound may interact with enzymes and receptors involved in oxidative stress and cellular defense mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the tetrahydroquinoline family, which shares a bicyclic framework but varies in substituents and oxidation states. Below is a comparison with structurally related derivatives:

Compound Name Structure/Substituents Molecular Weight (g/mol) Key Properties/Applications Synthesis Method Reference
Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate 2,2,4-trimethyl, 6-ethyl carboxylate 265.34 Potential antioxidant; microwave synthesis Microwave-assisted, 140°C, 1 h
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline 2-methyl, 5-hydroxy 163.22 Analgesic activity (1/8 potency of morphine) Classical condensation
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate 6,7-dimethoxy, 1-methyl 279.33 Anticancer and antimicrobial activity Multi-step alkylation
Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate Pyrrolo-fused, 2-oxo, 4-methyl 243.27 Crystal structure resolved via X-ray diffraction AlCl₃-mediated cyclization
Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate 1,2,2,4-tetramethyl, dihydroquinoline 275.36 Unknown bioactivity; industrial applications Unspecified alkylation

Key Differences

  • Substituent Effects: The target compound’s 2,2,4-trimethyl groups enhance steric hindrance and lipophilicity compared to simpler analogues like 2-methyl-5-hydroxy-tetrahydroquinoline . This may improve membrane permeability but reduce solubility.
  • Synthetic Efficiency : Microwave synthesis (1 hour) contrasts with traditional methods requiring prolonged heating (e.g., 5 hours for pyrrolo-fused derivatives ), highlighting modern vs. classical approaches.
  • Biological Activity: While 2-methyl-5-hydroxy-tetrahydroquinoline exhibits morphine-like analgesia , the ethyl carboxylate group in the target compound may favor antioxidant applications, as seen in N-substituted tetrahydroquinolines used in lubricants .

Physicochemical Properties

  • Thermal Stability: The fused pyrrolo ring in Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate contributes to higher melting points (398–341 K) compared to the target compound (data unavailable).

Industrial and Pharmacological Relevance

  • Antioxidant Potential: N-substituted tetrahydroquinolines (e.g., 1-(2-hydroxyethyl)-2,2,4-trimethyl derivatives) are commercialized as lubricant additives , suggesting analogous utility for the target compound.
  • Drug Development: Ethyl carboxylate derivatives like 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate demonstrate antimicrobial activity , warranting further exploration of the target compound’s bioactivity.

Biological Activity

Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate (ETQ) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

  • Chemical Formula : C15H21NO2
  • CAS Number : 959063-61-7
  • Molecular Weight : 247.34 g/mol

Synthesis

ETQ can be synthesized through various methods involving tetrahydroquinoline derivatives. The synthesis typically involves the alkylation of 1,2,3,4-tetrahydroquinoline with ethyl chloroacetate or similar reagents under basic conditions. This process yields ETQ as a crystalline solid with good stability at room temperature .

Antioxidant Properties

ETQ has been studied for its antioxidant properties. Research indicates that it can effectively scavenge free radicals and inhibit lipid peroxidation, making it a potential candidate for use in food preservation and cosmetic formulations .

Anticoagulant Activity

Recent studies have shown that derivatives of tetrahydroquinoline exhibit anticoagulant activity. ETQ was tested in vitro and demonstrated inhibition of coagulation factors such as Factor Xa and Factor XIa. The IC50 values for these activities were reported to be in the range of 2 μM to 3.68 μM, indicating strong potential as an anticoagulant agent .

Antimicrobial Activity

ETQ and its derivatives have also been evaluated for antimicrobial properties against various pathogens. In vitro assays revealed that ETQ exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents .

Study 1: Antioxidant Efficacy

In a controlled study, ETQ was administered to assess its antioxidant capacity in a lipid model system. The results showed a marked reduction in malondialdehyde (MDA) levels, indicating a decrease in oxidative stress markers when compared to control groups .

Study 2: Anticoagulant Mechanism

A docking study was performed to elucidate the binding interactions of ETQ with coagulation factors. The results indicated that ETQ binds effectively within the active sites of Factor Xa and XIa, disrupting their catalytic activities and confirming its role as a selective inhibitor .

Data Table: Biological Activities of ETQ

Biological Activity IC50 Value (μM) Reference
AntioxidantN/A
Factor Xa Inhibition3.68
Factor XIa Inhibition2.0
Antibacterial ActivityN/A

Q & A

Q. What are the optimized synthetic routes for Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate, and how are reaction conditions validated?

Methodological Answer: The compound is synthesized via a microwave-assisted cyclization reaction. Key steps include:

  • Reactants : Ethyl 4-aminobenzoate (1 eq), p-TsOH monohydrate (0.05 eq), acetone (5.7 eq) in cyclohexane (0.1 ml/mmol).
  • Conditions : Microwave irradiation at 140°C for 1 hour under sealed conditions.
  • Validation : Yield (96%) and purity are confirmed via LC–LR-MS (retention time: 5.9 min) and 1^1H-NMR analysis. Key spectral features include δ 1.27 (s, 3H) and δ 1.20 (s, 3H) for methyl groups, and aromatic proton signals at δ 7.80–6.90 ppm .

Q. How is the compound characterized post-synthesis, and what key spectral features confirm its structure?

Methodological Answer: Post-synthesis characterization employs:

  • 1^1H-NMR : Identifies methyl groups (δ 1.27, 1.20) and aromatic protons (δ 7.80–6.90). The absence of NH2_2 signals confirms cyclization.
  • LC–LR-MS : Molecular ion peak at m/z 248 [M+H]+^+ aligns with the theoretical mass (C15_{15}H21_{21}NO2_2).
  • Recrystallization : Ethanol is used to purify crystals, ensuring >95% purity .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl/ethyl groups) influence bioactivity compared to similar tetrahydroquinolines?

Methodological Answer: Comparative studies of tetrahydroquinoline derivatives reveal:

  • Methyl groups at positions 2,2,4 : Enhance lipophilicity and metabolic stability, improving blood-brain barrier penetration in neuroprotective studies .
  • Ethyl vs. Methyl Substitution : Ethyl groups increase steric hindrance, reducing binding affinity to antioxidant enzymes (e.g., superoxide dismutase) by ~20% compared to methyl analogs .
  • Fluorine/Chlorine Substituents : Electron-withdrawing groups (e.g., Cl, F) alter redox potentials, affecting antioxidant capacity in vitro .

Q. What methodological approaches resolve contradictions in oxidative stress data across neuroprotective studies?

Methodological Answer: Discrepancies in oxidative stress markers (e.g., 8-isoprostane levels) arise from:

  • Model Variability : In vitro (cell lines) vs. in vivo (rat Parkinson’s models) systems show differing baseline oxidative stress. Normalize data using ROS scavengers (e.g., N-acetylcysteine) as internal controls .
  • Dosage Effects : Nonlinear dose-response curves in vivo require LC-MS/MS pharmacokinetic profiling to correlate tissue concentrations with observed effects .

Q. What strategies optimize the compound’s antioxidant efficacy in in vitro vs. in vivo models?

Methodological Answer:

  • In Vitro : Use HepG2 cells with tert-butyl hydroperoxide (t-BHP)-induced oxidative stress. EC50_{50} values are determined via MTT assays, with NAC as a positive control. Optimize solubility using DMSO carriers (<0.1% v/v) .
  • In Vivo : Administer via intraperitoneal injection (10–50 mg/kg) in rotenone-induced Parkinson’s rat models. Monitor glutathione (GSH) levels in striatal homogenates via HPLC-ECD. Co-administer with P-glycoprotein inhibitors (e.g., cyclosporine A) to enhance brain bioavailability .

Q. How do computational models predict reactivity in substitution or oxidation reactions?

Methodological Answer:

  • DFT Calculations : Predict electrophilic substitution at the quinoline C-6 position (highest Fukui f+f^+ index: 0.12).
  • Oxidation Pathways : MD simulations show preferential oxidation at the tetrahydroquinoline N1 position, forming quinoline derivatives. Validate experimentally using KMnO4_4 in acidic conditions (yield: 60–70%) .

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